2-(2,3-Dimethoxybenzoyl)phenyl acetate

Descripción

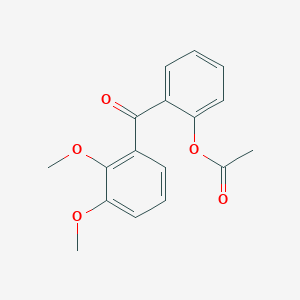

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-(2,3-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-9-5-4-7-12(14)16(19)13-8-6-10-15(20-2)17(13)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKZONNUYVPZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641603 | |

| Record name | 2-(2,3-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-88-1 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](2,3-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 2,3 Dimethoxybenzoyl Phenyl Acetate

Retrosynthetic Analysis of the Target Compound

Two primary disconnection strategies can be envisioned for the target molecule. The first involves the disconnection of the acetate (B1210297) ester (C-O bond), and the second targets the carbon-carbon bond of the benzophenone (B1666685) core.

Strategy A: Ester Disconnection Followed by Ketone Disconnection: This approach first disconnects the phenyl acetate ester to reveal acetic acid (or its activated derivative) and a 2-(2,3-dimethoxybenzoyl)phenol intermediate. A subsequent C-C disconnection of the ketone linkage in this intermediate via a Friedel-Crafts-type reaction leads to phenol (B47542) and 2,3-dimethoxybenzoyl chloride. This strategy suggests a synthesis involving the acylation of phenol followed by esterification.

Strategy B: Ketone Disconnection via Fries Rearrangement: An alternative and powerful approach involves the Fries rearrangement. wikipedia.orgsigmaaldrich.comorganic-chemistry.org In this retrosynthetic step, the ortho-acyl phenol is seen as arising from the rearrangement of a phenyl 2,3-dimethoxybenzoate precursor. This precursor can be disconnected at the ester linkage to yield phenol and 2,3-dimethoxybenzoyl chloride. This strategy points towards a synthesis commencing with the esterification of phenol with the substituted benzoyl chloride, followed by a regioselective Fries rearrangement.

A key challenge in the synthesis of 2-(2,3-dimethoxybenzoyl)phenyl acetate is achieving the desired ortho-acylation of the phenyl ring. The hydroxyl and acetoxy groups are both ortho-, para-directing, which can lead to a mixture of isomers in electrophilic aromatic substitution reactions.

Direct Friedel-Crafts Acylation of Phenyl Acetate: Direct acylation of phenyl acetate with 2,3-dimethoxybenzoyl chloride in the presence of a Lewis acid could potentially yield the target compound. However, this reaction can be complicated by the competing Fries rearrangement of the starting material or the product, and may also yield the para-isomer.

Fries Rearrangement of Phenyl 2,3-dimethoxybenzoate: The Fries rearrangement of an aryl ester to a hydroxy aryl ketone is a well-established reaction that can be tuned to favor either the ortho or para product. wikipedia.orgsigmaaldrich.com High temperatures generally favor the formation of the ortho-isomer, which would be the desired outcome for this synthesis. wikipedia.org This approach offers a potentially more regioselective route to the key 2-hydroxybenzophenone (B104022) intermediate.

Ortho-Acylation of Phenol: Direct acylation of phenol with 2,3-dimethoxybenzoyl chloride can be directed to the ortho position through the use of specific catalysts or by exploiting chelation control with the phenolic hydroxyl group. The resulting 2-hydroxy-2',3'-dimethoxybenzophenone can then be acetylated to afford the final product.

Synthesis of the Phenyl Acetate Moiety Precursors

The phenyl acetate moiety can be introduced either at the beginning of the synthesis (as phenyl acetate) or at the final step (by acetylation of a phenolic intermediate).

Phenyl acetate is commercially available but can also be readily synthesized in the laboratory. A common method involves the reaction of phenol with acetyl chloride or acetic anhydride (B1165640). google.com This reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the acidic byproduct.

| Reactants | Reagents/Catalyst | Product | Yield |

| Phenol, Acetyl Chloride | Cyclohexane | Phenyl Acetate | High |

| Phenol, Acetic Anhydride | Phosphoric Acid | Phenyl Acetate | 91% |

| Phenol, Sodium Hydroxide, Acetic Anhydride | - | Phenyl Acetate | 77% |

This is an interactive data table. Click on the headers to sort the columns.

While not directly applicable to the synthesis of the simple phenyl acetate precursor, palladium-catalyzed cross-coupling reactions are powerful methods for the synthesis of more complex substituted phenylacetic acid derivatives. inventivapharma.com For instance, Suzuki coupling reactions between aryl boronic acids and alkyl halides can be employed to form the C-C bond in ortho-substituted phenylacetic acids. inventivapharma.com

Synthesis of the 2,3-Dimethoxybenzoyl Moiety Precursors

The synthesis of the 2,3-dimethoxybenzoyl moiety begins with the preparation of 2,3-dimethoxybenzoic acid, which is then converted to its more reactive acid chloride derivative.

2,3-Dimethoxybenzoic acid, also known as o-veratric acid, is a key intermediate. ontosight.ai It can be synthesized through the oxidation of 2,3-dimethoxybenzaldehyde. ontosight.ai The aldehyde itself can be prepared from commercially available starting materials such as 1,3-dimethoxybenzene (B93181). chemicalbook.com For example, 1,3-dimethoxybenzene can be carboxylated using sodium and carbon dioxide to yield 2,6-dimethoxybenzoic acid. chemicalbook.com

A common laboratory preparation of 2,3-dimethoxybenzoic acid involves the oxidation of 2,3-dimethoxybenzaldehyde. The aldehyde can be prepared via formylation of 1,2-dimethoxybenzene. Once 2,3-dimethoxybenzoic acid is obtained, it can be converted to the highly reactive 2,3-dimethoxybenzoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed in an inert solvent like benzene (B151609) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).

| Reactant | Reagent | Product |

| 2,3-Dimethoxybenzoic Acid | Thionyl Chloride | 2,3-Dimethoxybenzoyl Chloride |

| 2,4-Dimethoxybenzoic Acid | Thionyl Chloride | 2,4-Dimethoxybenzoyl Chloride |

| 2,4,5-Trimethoxybenzoic Acid | Thionyl Chloride, DMF | 2,4,5-Trimethoxybenzoyl Chloride |

This is an interactive data table. Click on the headers to sort the columns.

The resulting 2,3-dimethoxybenzoyl chloride is a key reagent for the Friedel-Crafts acylation or esterification steps in the synthesis of the target molecule.

Preparation of 2,3-Dimethoxybenzoic Acid and its Activated Derivatives

The foundational precursor for one of the aromatic rings of the benzophenone core is 2,3-dimethoxybenzoic acid, also known as o-veratric acid. chemicalbook.comgoogle.com This compound can be synthesized through methods such as the oxidation of 2,3-dimethoxybenzaldehyde. chemicalbook.com The carboxylic acid functional group, however, is generally unreactive for direct acylation of an aromatic ring. Therefore, it must be converted into a more electrophilic "activated derivative" to facilitate the subsequent carbon-carbon bond formation.

The most common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating 2,3-dimethoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride, often performed in an inert solvent like benzene or toluene, refluxes the mixture for several hours to drive the reaction to completion. acs.org The volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying purification. This process yields the highly reactive 2,3-dimethoxybenzoyl chloride, an essential acylating agent for the next synthetic stage.

Table 1: Reagents for Activation of Benzoic Acids

| Activating Agent | Typical Reaction Conditions | Advantages |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., benzene, toluene) | Volatile byproducts (SO₂, HCl), cost-effective |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with a DMF catalyst | Milder conditions, volatile byproducts (CO, CO₂, HCl) |

Utilization of Substituted Dimethoxybenzoyl Chlorides as Acylating Agents

Substituted dimethoxybenzoyl chlorides are potent acylating agents, primarily employed in electrophilic aromatic substitution reactions. Their utility is most prominently displayed in the Friedel-Crafts acylation, a cornerstone reaction for the synthesis of aryl ketones. doubtnut.com The benzoyl chloride, activated by a Lewis acid catalyst, generates a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic ring, such as phenol or its derivatives, leading to the formation of a new carbon-carbon bond and the construction of the benzophenone skeleton. doubtnut.comedu.krd The reactivity of the acylating agent is influenced by the methoxy (B1213986) substituents on the benzene ring, which are electron-donating and can affect the stability of the acylium ion intermediate.

Formation of the Benzophenone Core

Friedel-Crafts Acylation Strategies for Aryl Ketone Construction on Activated Aromatic Rings

The Friedel-Crafts acylation is a powerful and widely used method for forming the C-C bond of a benzophenone. nih.gov The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). mdpi.comwikipedia.org For the synthesis of this compound, this would involve the reaction of 2,3-dimethoxybenzoyl chloride with an activated aromatic ring like phenol or phenyl acetate.

When using phenol as the substrate, a key consideration is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). edu.krd The reaction conditions, particularly the amount of catalyst, can strongly influence the outcome. An excess of the Lewis acid catalyst tends to favor C-acylation, as the catalyst coordinates with the phenolic oxygen, increasing the electrophilicity of the ring and promoting the formation of hydroxyarylketones. edu.krd Conversely, lower catalyst concentrations may favor the formation of the O-acylated ester product. edu.krd The reaction can yield a mixture of ortho and para substituted products, which may require separation. doubtnut.com

Table 2: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Typical Application | Key Characteristics |

|---|---|---|

| Aluminum Chloride (AlCl₃) | General purpose, highly reactive | Strong catalyst, requires more than stoichiometric amounts with substrates containing basic sites. edu.krd |

| Zinc Chloride (ZnCl₂) | Milder catalyst | Can offer different selectivity compared to AlCl₃. mdpi.com |

| Iron(III) Chloride (FeCl₃) | Alternative catalyst | Can be used in ionic liquids, potentially offering a more robust system. wikipedia.org |

Other Carbon-Carbon Bond Forming Reactions for Benzophenone Linkages

While Friedel-Crafts acylation is a primary method, several other strategies exist for constructing the benzophenone C-C linkage, offering alternatives that may provide better yields or functional group tolerance in specific cases.

Grignard Reagent Method : This approach utilizes the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a benzoyl chloride derivative. chemicalbook.comquora.com The organomagnesium compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. quora.com While effective, a significant drawback is that the resulting benzophenone can be further attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol, necessitating careful control of stoichiometry and reaction conditions. doubtnut.comquora.com

Palladium-Catalyzed Cross-Coupling Reactions : Modern organometallic chemistry offers powerful tools for C-C bond formation.

Carbonylative Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and carbon monoxide (CO). acs.orgnih.gov This three-component reaction builds the ketone functionality directly. The use of stable CO-precursors can circumvent the challenges of handling toxic, gaseous carbon monoxide. acs.org This method is valued for its high functional group tolerance and broad substrate scope. acs.orgnih.gov

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a versatile method for forming C-C bonds between various types of carbon atoms. wikipedia.org

Heck Reaction : The Heck reaction typically couples an aryl halide with an alkene. wikipedia.orgmdpi.com While not a direct method for benzophenone synthesis from common precursors, variations of this palladium-catalyzed reaction can be adapted for the construction of complex molecular frameworks. mdpi.comrsc.org

Reactions with Other Organometallics : Organocadmium reagents, such as diphenylcadmium, can also react with benzoyl chlorides to produce benzophenones, often with higher yields and fewer side products compared to Grignard reagents as they are less reactive towards the ketone product. doubtnut.comdoubtnut.com

Proposed Total Synthetic Pathways for this compound

Based on the fundamental reactions discussed, a logical and efficient pathway for the total synthesis of the target compound can be devised.

Linear Synthesis Approaches

A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. A plausible linear approach for this compound is outlined below, prioritizing the robust and well-established Friedel-Crafts acylation for the key bond formation.

Step 1: Preparation of 2,3-Dimethoxybenzoyl Chloride The synthesis begins with commercially available 2,3-dimethoxybenzoic acid. This starting material is converted to its highly reactive acid chloride derivative, 2,3-dimethoxybenzoyl chloride, by refluxing with thionyl chloride (SOCl₂). acs.org

Step 2: Friedel-Crafts Acylation of Phenol The prepared 2,3-dimethoxybenzoyl chloride is then used to acylate phenol. This Friedel-Crafts reaction, catalyzed by aluminum chloride (AlCl₃), forms the benzophenone core. The reaction is expected to predominantly yield the ortho-acylated product, 2-(2,3-dimethoxybenzoyl)phenol, due to the directing effect of the hydroxyl group, although the para-isomer may also be formed and require chromatographic separation. doubtnut.com

Step 3: Acetylation of the Phenolic Hydroxyl Group The final step is the esterification of the free phenolic group on the 2-(2,3-dimethoxybenzoyl)phenol intermediate. This is readily achieved by reacting the phenol with acetyl chloride or acetic anhydride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or acetic acid byproduct. illinois.edu This reaction yields the final target molecule, this compound.

This proposed linear synthesis relies on classical and high-yielding transformations, making it a practical and efficient route to the desired compound.

Convergent Synthesis Approaches

Two prominent and plausible convergent methods for the synthesis of this target molecule are the Suzuki-Miyaura cross-coupling and the Grignard reaction.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds between two aromatic rings. semanticscholar.orgmdpi.com In a convergent synthesis of this compound, this would involve the coupling of an arylboronic acid with an acyl chloride. nih.govmdpi.com Specifically, 2,3-dimethoxybenzoyl chloride would be reacted with (2-acetoxyphenyl)boronic acid. The reaction is typically performed under anhydrous conditions using a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate. mdpi.com The use of phosphine-free palladium complexes has also been shown to be effective and can simplify product purification. nih.gov This method is highly valued for its tolerance of a wide variety of functional groups, making it suitable for fragments that already contain ester functionalities. nsf.gov

Grignard Reaction: The Grignard reaction provides a classic and robust method for ketone synthesis by reacting an organomagnesium halide (Grignard reagent) with an acyl chloride. rsc.orgacs.org A convergent approach for the target compound would involve the carefully controlled addition of a Grignard reagent, such as (2-acetoxyphenyl)magnesium bromide, to 2,3-dimethoxybenzoyl chloride. rsc.org A key challenge in this approach is the potential for the Grignard reagent to react with the ester group on the phenyl acetate fragment. However, this side reaction can often be minimized by conducting the reaction at low temperatures and using a controlled stoichiometry of the reagents. This method offers a strong, nucleophilic carbon source for the efficient formation of the diaryl ketone core. acs.orgorganic-chemistry.org

The following table outlines the key components for these proposed convergent strategies.

| Strategy | Fragment A | Fragment B | Key Reagents & Catalyst | Primary Bond Formed |

| Suzuki-Miyaura Coupling | (2-acetoxyphenyl)boronic acid | 2,3-dimethoxybenzoyl chloride | Pd(PPh₃)₄ (catalyst), Cs₂CO₃ (base) | C(sp²)-C(acyl) |

| Grignard Reaction | (2-acetoxyphenyl)magnesium bromide | 2,3-dimethoxybenzoyl chloride | Mg (for Grignard formation), low temperature | C(sp²)-C(acyl) |

Methodologies for Compound Isolation and Purification in Multi-step Synthesis

The isolation and purification of intermediates and the final product are critical steps in any multi-step synthesis to ensure the removal of unreacted starting materials, reagents, catalysts, and byproducts. For a compound like this compound, which possesses both ketone and ester functional groups, a combination of standard organic chemistry techniques is employed.

Liquid-Liquid Extraction: This is typically the first step in the work-up procedure following the completion of a reaction. researchgate.net The reaction mixture is diluted with an organic solvent (such as ethyl acetate or dichloromethane) and washed with aqueous solutions. A wash with a mild base, like aqueous sodium bicarbonate, is used to neutralize and remove any acidic catalysts or byproducts. youtube.com Subsequent washes with water and brine (saturated aqueous sodium chloride) serve to remove water-soluble impurities and to begin the drying process of the organic layer. This technique effectively separates the desired organic product from inorganic salts and other polar impurities.

Column Chromatography: Flash column chromatography is the most powerful and commonly used method for purifying organic compounds in a multi-step synthesis. researchgate.net It separates molecules based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). For this compound, a moderately polar compound, a solvent system such as a mixture of hexanes and ethyl acetate would be effective. By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity, allowing for the separation of the target compound from less polar impurities (e.g., starting materials) and more polar byproducts.

Crystallization/Recrystallization: If the final product, this compound, is a stable solid, recrystallization is an excellent final purification step to obtain a high degree of purity. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

The table below summarizes the application of these purification techniques.

| Technique | Purpose | Application in Synthesis | Key Principle |

| Liquid-Liquid Extraction | Initial work-up and removal of bulk impurities. | Separating the crude product from the reaction mixture by partitioning between immiscible organic and aqueous layers. | Differential solubility of compounds in two immiscible liquid phases. |

| Column Chromatography | Separation of the target compound from starting materials, byproducts, and other impurities. | Passing the crude product through a silica gel column with an eluent of optimized polarity (e.g., hexane/ethyl acetate gradient). | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. |

| Crystallization | Final purification of a solid product to achieve high purity. | Dissolving the semi-purified solid product in a hot solvent and allowing it to cool slowly to form pure crystals. | Difference in solubility of the compound and impurities in a given solvent at different temperatures. |

Reaction Mechanisms and Chemical Transformations Involving 2 2,3 Dimethoxybenzoyl Phenyl Acetate

Mechanistic Studies of Aryl Ester Rearrangements

The study of aryl ester rearrangements provides a fundamental understanding of the synthetic pathways available to compounds like 2-(2,3-dimethoxybenzoyl)phenyl acetate (B1210297). The two primary types of these rearrangements, the thermally induced Fries rearrangement and the photochemical Photo-Fries rearrangement, proceed through distinct mechanistic pathways, yielding ortho- and para-hydroxyaryl ketones.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst. slideshare.netresearchgate.net This reaction involves the migration of an acyl group from the ester's oxygen to the aromatic ring of the phenol (B47542). slideshare.net The reaction is known to be selective for the ortho and para positions. researchgate.net

The Fries rearrangement is catalyzed by Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄), which are typically used in stoichiometric amounts or greater. vedantu.comorganic-chemistry.org The mechanism commences with the coordination of the Lewis acid to the carbonyl oxygen of the acyl group. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. slideshare.netresearchgate.net

This initial complex formation polarizes the bond between the acyl group and the phenolic oxygen. Subsequently, the Lewis acid rearranges to the phenolic oxygen, leading to the cleavage of the carbon-oxygen bond and the formation of an acylium carbocation. slideshare.netresearchgate.net

The generated acylium ion is a potent electrophile that then attacks the electron-rich aromatic ring in a classical electrophilic aromatic substitution (EAS) reaction. slideshare.netresearchgate.net The hydroxyl group (originally the phenoxy group complexed with the Lewis acid) is a strong activating and ortho, para-directing group, which dictates the positions of acylation. The final products, ortho- and para-hydroxyaryl ketones, are formed after the abstraction of a proton, which restores the aromaticity of the ring, followed by hydrolysis to liberate the final product. vedantu.com

The regioselectivity of the Fries rearrangement, yielding either the ortho or para isomer, is significantly influenced by the reaction conditions.

Temperature: Lower reaction temperatures (below 60°C) generally favor the formation of the para product, which is considered the kinetically controlled product. slideshare.net Conversely, higher temperatures (above 160°C) tend to yield the ortho product as the major isomer, suggesting it is the thermodynamically more stable product. slideshare.net The stability of the ortho isomer is often attributed to the formation of a more stable bidentate complex with the Lewis acid catalyst. slideshare.net

Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product. In contrast, increasing the solvent polarity generally leads to a higher proportion of the para product. slideshare.netbyjus.com

| Reaction Condition | Effect on Product Distribution | Primary Product |

|---|---|---|

| Low Temperature | Kinetic Control | Para Isomer |

| High Temperature | Thermodynamic Control | Ortho Isomer |

| Non-polar Solvent | Favors intramolecular rearrangement | Ortho Isomer |

| Polar Solvent | Favors solvent-separated ion pair | Para Isomer |

In contrast to the thermally induced, Lewis acid-catalyzed Fries rearrangement, the Photo-Fries rearrangement proceeds via a photochemical pathway upon exposure to ultraviolet (UV) light, without the need for a catalyst. wikipedia.orgsigmaaldrich.com This reaction also yields ortho- and para-hydroxyaryl ketones but through a different mechanistic route involving radical intermediates. slideshare.netwikipedia.org

The process is initiated by the absorption of a photon by the aryl ester, which promotes the molecule to an excited singlet state. This is followed by the homolytic cleavage of the ester's carbon-oxygen bond, generating a phenoxy radical and an acyl radical within a "solvent cage". slideshare.net These geminate radical pairs can then recombine at the ortho or para positions of the phenoxy radical. Subsequent tautomerization of the resulting dienone intermediate leads to the formation of the aromatic hydroxyaryl ketone products. slideshare.net Radicals that escape the solvent cage can lead to the formation of phenol by abstracting a hydrogen atom from the solvent.

The fundamental difference between the thermal Fries and the Photo-Fries rearrangements lies in the nature of the intermediates and the reaction conditions.

Intermediates: The thermal Fries rearrangement proceeds through ionic intermediates, specifically an acylium carbocation. slideshare.net In contrast, the Photo-Fries rearrangement involves the formation of neutral radical species (phenoxy and acyl radicals). slideshare.netresearchgate.net

Catalysis: The thermal reaction requires a Lewis acid catalyst to facilitate the generation of the acylium ion. researchgate.net The Photo-Fries rearrangement is initiated by photochemical energy and does not require a catalyst. sigmaaldrich.com

Substrate Scope: The Photo-Fries rearrangement can be effective even with substrates that have deactivating substituents on the aromatic ring, which would be problematic for the electrophilic substitution mechanism of the thermal Fries rearrangement. wikipedia.org

Byproducts: While both reactions can produce phenol as a byproduct, the mechanism of its formation differs. In the thermal reaction, it can arise from intermolecular acylation side reactions. rsc.org In the photochemical reaction, phenol is typically formed from phenoxy radicals that escape the solvent cage and abstract hydrogen atoms. slideshare.net

| Feature | Thermal Fries Rearrangement | Photo-Fries Rearrangement |

|---|---|---|

| Initiation | Heat and Lewis Acid Catalyst | UV Light |

| Key Intermediate | Acylium Carbocation (Ionic) | Phenoxy and Acyl Radicals (Radical) |

| Mechanism | Electrophilic Aromatic Substitution | Radical Recombination within a Solvent Cage |

| Catalyst Requirement | Required (e.g., AlCl₃, BF₃) | Not Required |

Photo-Fries Rearrangement: Photochemical Pathways and Radical Intermediates

Solvent Cage Effects and Side Product Formation in Photoreactions

The 2-(2,3-dimethoxybenzoyl) moiety of the title compound is a derivative of benzophenone (B1666685), a well-studied chromophore in photochemistry. Upon absorption of UV radiation, the benzophenone core can be excited from its singlet ground state to a singlet excited state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. This triplet species can act as a diradical and is capable of abstracting a hydrogen atom from a suitable donor, such as a solvent molecule (e.g., an alcohol or alkane).

This hydrogen abstraction event generates a pair of radicals: a benzophenone ketyl radical and a solvent-derived radical. Initially, these two radical species are confined within a "solvent cage," a microscopic region of solvent molecules surrounding the newly formed pair. researchgate.netacs.org The fate of these geminate radicals is dictated by the competition between two primary pathways:

In-cage recombination: The radicals can react with each other within the solvent cage before they have a chance to diffuse apart. This can lead to the regeneration of the starting materials or the formation of a new covalent bond, creating a cross-coupling product. rsc.org

Cage escape: The radicals can diffuse out of the solvent cage into the bulk solvent. Once free, these radicals can initiate other reactions, such as abstracting hydrogen from other solvent molecules or reacting with other solutes, leading to a variety of side products. researchgate.net

The efficiency of the cage effect is highly dependent on the viscosity of the solvent; more viscous media hinder diffusion and favor in-cage processes. researchgate.net For 2-(2,3-Dimethoxybenzoyl)phenyl acetate, photoreaction in a hydrogen-donating solvent like isopropanol (B130326) could lead to the formation of a ketyl radical on the benzoyl carbonyl and an isopropanol-derived radical. The subsequent reactions determine the final product distribution.

| Reaction Pathway | Description | Potential Products |

|---|---|---|

| In-Cage Recombination | Radicals react with each other before diffusing apart. | - Starting Material (via back H-transfer)

|

| Cage Escape & Bulk Reaction | Radicals diffuse into the bulk solvent before reacting. | - Disproportionation products

|

Mechanisms of Ester Hydrolysis and Transesterification in Dimethoxybenzoyl Phenyl Acetates

The phenyl acetate group is susceptible to cleavage through hydrolysis and transesterification, reactions that can be promoted by either acid or base.

Ester Hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol (in this case, phenol).

Acid-Catalyzed Hydrolysis : This mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile like water can then attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of phenol (a relatively good leaving group) yields the carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate. The intermediate then collapses, expelling the phenoxide anion, which is a competent leaving group. The resulting carboxylic acid is deprotonated by the strongly basic phenoxide or another hydroxide ion, driving the reaction to completion. stanford.edu

Transesterification is the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.orgorganic-chemistry.org The mechanism is analogous to hydrolysis, with an alcohol molecule (R'OH) acting as the nucleophile instead of water. The reaction equilibrium can be shifted by using the attacking alcohol as the solvent.

| Step | Acid-Catalyzed Mechanism | Base-Promoted Mechanism |

|---|---|---|

| 1. Activation | Protonation of the carbonyl oxygen. | None (direct attack by strong nucleophile). |

| 2. Nucleophilic Attack | Attack by H₂O on the protonated carbonyl. | Attack by OH⁻ on the carbonyl. |

| 3. Intermediate | Neutral tetrahedral intermediate. | Anionic tetrahedral intermediate. |

| 4. Leaving Group Elimination | Elimination of phenol (ROH) after proton transfer. | Elimination of phenoxide (RO⁻). |

| 5. Final Step | Deprotonation of the new carbonyl. | Acid-base reaction between carboxylic acid and alkoxide. |

Reactivity of the Dimethoxy Groups Towards Electrophilic and Nucleophilic Attack

The two methoxy (B1213986) groups on the benzoyl ring significantly influence its reactivity.

Electrophilic Attack : Methoxy groups are powerful activating, ortho-, para-directing substituents for electrophilic aromatic substitution due to their ability to donate electron density to the ring via resonance. umkc.edu The 2,3-dimethoxybenzoyl ring is therefore highly susceptible to reactions with electrophiles such as halogens (halogenation), nitric acid (nitration), or carbocations (Friedel-Crafts alkylation). miracosta.edu The substitution pattern will be directed by the combined effects of the two methoxy groups and the deactivating benzoyl group. The position para to the 3-methoxy group (C-6) and ortho to the 2-methoxy group (C-4) are the most likely sites of attack.

Nucleophilic Attack : While the electron-rich aromatic ring is resistant to nucleophilic attack, the ether linkages of the methoxy groups can be cleaved. This O-demethylation typically requires harsh conditions with strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). nih.govrsc.org The mechanism generally involves coordination of the acid to the ether oxygen, making it a better leaving group, followed by an Sₙ2 attack on the methyl carbon by a nucleophile (e.g., bromide ion). nih.gov Alternatively, strong nucleophiles such as thiolates can cleave aryl methyl ethers at high temperatures. youtube.com

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Electrophilic Aromatic Substitution | Br₂/FeBr₃ (Bromination) HNO₃/H₂SO₄ (Nitration) R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Ring-substituted derivative (e.g., bromo, nitro, alkyl). |

| Nucleophilic Attack (Ether Cleavage) | HBr (Brønsted acid) BBr₃ (Lewis acid) NaSEt (Thiolate nucleophile) | Phenolic derivative (catechol or guaiacol (B22219) structure). |

Potential for Intramolecular Cyclization and Cascade Reactions (Analogous to Related Systems)

The spatial arrangement of the benzoyl group and the phenyl acetate moiety in this compound allows for the possibility of intramolecular reactions. One plausible transformation is an intramolecular Friedel-Crafts acylation. Under strong Lewis or Brønsted acid catalysis, the ester carbonyl could be activated, and the highly activated 2,3-dimethoxybenzoyl ring could act as an intramolecular nucleophile, attacking the phenyl ring of the acetate group. This cyclization would lead to the formation of a new six-membered ring, resulting in a substituted fluorenone core structure.

Drawing analogies from other systems, cascade reactions could also be envisioned if the substrate were appropriately modified. For instance, if the molecule contained an aldehyde and an alkene, a Prins/Friedel-Crafts cyclization cascade could be initiated by a Lewis acid to generate complex polycyclic structures. beilstein-journals.org

| Step | Description |

|---|---|

| 1. Activation | Coordination of a Lewis acid (e.g., AlCl₃) to the ester carbonyl oxygen, increasing its electrophilicity. |

| 2. Intramolecular Attack | The electron-rich dimethoxybenzoyl ring attacks the activated carbonyl carbon of the phenyl acetate moiety. |

| 3. Rearomatization | Loss of a proton from the attacked ring restores aromaticity. |

| 4. Product Formation | Hydrolysis of the intermediate complex releases the cyclized fluorenone product. |

General Acid-Base Catalysis in Ester Aminolysis Relevant to Phenyl Acetate Derivatives

Aminolysis is the reaction of an ester with an amine to produce an amide and an alcohol. For phenyl acetate derivatives, this reaction yields an amide and phenol. The reaction is often slow and typically requires catalysis. Both general acids and general bases can accelerate the reaction. acs.org

General Base Catalysis : A general base increases the nucleophilicity of the attacking amine by partially removing a proton in the transition state. This makes the amine a more potent nucleophile for attacking the ester carbonyl. acs.org

General Acid Catalysis : A general acid can protonate the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.netrhhz.net

Bifunctional Catalysis : Certain molecules, such as carboxylic acids or 2-pyridone, can act as both a general acid and a general base simultaneously. nih.gov They can activate both the amine (via deprotonation) and the ester (via protonation), leading to significant rate enhancements. researchgate.net

| Catalyst Type | Role | Effect |

|---|---|---|

| General Base (B:) | Abstracts a proton from the amine (R-NH₂). | Increases the nucleophilicity of the amine. |

| General Acid (HA) | Donates a proton to the ester carbonyl oxygen. | Increases the electrophilicity of the carbonyl carbon. |

| Bifunctional (B:-H-A) | Activates both the amine and the ester simultaneously. | Provides a low-energy pathway for the reaction. |

The mechanism of ester aminolysis can proceed through two main pathways: a stepwise route or a concerted route. researchgate.net

The stepwise mechanism involves the nucleophilic attack of the amine on the ester carbonyl to form a discrete, zwitterionic tetrahedral intermediate. wikipedia.org This intermediate can then collapse by expelling the leaving group (phenoxide). The rate-determining step can be either the formation of this intermediate or its breakdown. The lifetime of this intermediate is influenced by its stability and the relative leaving abilities of the amine and the phenoxide. acs.org

The concerted mechanism avoids a stable intermediate. Instead, the formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond occur simultaneously through a single transition state. researchgate.netrhhz.net Computational studies suggest that for many acid-catalyzed aminolysis reactions, a concerted pathway may be favored, as it can explain the retention of stereochemistry when chiral amines or esters are used. researchgate.netrhhz.net The choice between a stepwise and concerted mechanism is subtle and depends on factors such as the reactivity of the nucleophile, the stability of the leaving group, and the presence and nature of the catalyst.

| Feature | Stepwise Mechanism | Concerted Mechanism |

|---|---|---|

| Reaction Intermediate | A distinct tetrahedral intermediate is formed. | No stable intermediate; proceeds through a single transition state. |

| Rate-Determining Step | Can be either formation or breakdown of the intermediate. | The single step of the reaction. |

| Key Factors | Stability and lifetime of the tetrahedral intermediate. | Energy of the single, high-energy transition state. |

| Often Proposed For | Uncatalyzed or simple base-catalyzed reactions. | Acid-catalyzed or bifunctional-catalyzed reactions. |

Spectroscopic and Structural Elucidation Methodologies for 2 2,3 Dimethoxybenzoyl Phenyl Acetate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FTIR spectrum of 2-(2,3-Dimethoxybenzoyl)phenyl acetate (B1210297) would be dominated by strong absorption bands characteristic of its functional groups. A strong, sharp band for the ester carbonyl (C=O) stretch is expected around 1740-1760 cm⁻¹. researchgate.net The ketone carbonyl stretch would likely appear at a slightly lower frequency, around 1670-1690 cm⁻¹, due to its conjugation with the aromatic ring. The spectrum would also show characteristic C-O stretching bands for the ester and ether linkages in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Frequencies for 2-(2,3-Dimethoxybenzoyl)phenyl acetate

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~ 3050 - 3100 |

| Ester C=O | Stretching | ~ 1740 - 1760 |

| Ketone C=O | Stretching | ~ 1670 - 1690 |

| Aromatic C=C | Stretching | ~ 1450 - 1600 |

| Ester/Ether C-O | Stretching | ~ 1100 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (molecular formula C₁₇H₁₆O₅), the calculated exact mass is 300.0998 g/mol . An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, thus confirming the molecular formula.

Furthermore, the mass spectrum provides structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule would likely include:

Loss of the acetyl group: Cleavage of the ester bond could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment corresponding to the remaining phenolic ketone.

Cleavage of the benzoyl group: Scission of the bond between the ketone carbonyl and the phenyl ring is another plausible fragmentation pathway.

These fragmentation patterns provide corroborating evidence for the proposed structure by demonstrating the presence and connectivity of the key functional moieties within the parent molecule.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and dihedral angles, which collectively define the molecular geometry and conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice.

While specific experimental data for this compound is not available, a hypothetical analysis based on the principles of X-ray crystallography can be outlined. Such a study would aim to elucidate the following:

Molecular Geometry: The determination of precise bond lengths and angles within the molecule. For instance, the C-C bond lengths in the phenyl rings, the C=O and C-O bond lengths of the ester and ketone groups, and the C-O bond lengths of the methoxy (B1213986) groups would be quantified. Bond angles around the sp2 and sp3 hybridized carbon and oxygen atoms would reveal the local geometry of the molecule.

Intermolecular Interactions: In the solid state, molecules of this compound would be expected to pack in a regular, repeating pattern. The forces governing this packing are intermolecular interactions. While strong hydrogen bond donors are absent, weaker interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings would likely play a significant role in the crystal packing. The analysis would identify and characterize the geometry of these interactions.

To provide a framework for what such data would entail, the following tables represent the types of information that would be generated from a successful X-ray crystallographic analysis.

Table 1: Hypothetical Selected Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C=O (ketone) | 1.20 - 1.22 |

| C=O (ester) | 1.19 - 1.21 |

| C-O (ester) | 1.33 - 1.36 |

| C-O (methoxy) | 1.35 - 1.37 |

| C-C (aromatic) | 1.38 - 1.41 |

Table 2: Hypothetical Selected Bond Angles for this compound

| Angle | Expected Value (°) |

| C-C-C (in phenyl ring) | 118 - 122 |

| C-C=O (ketone) | 118 - 122 |

| O=C-O (ester) | 122 - 126 |

| C-O-C (ester) | 115 - 119 |

| C-O-C (methoxy) | 116 - 120 |

Table 3: Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor-Acceptor | Distance (Å) |

| C-H···O | C-H (phenyl) - O=C (ketone) | 2.2 - 2.8 |

| C-H···O | C-H (phenyl) - O=C (ester) | 2.2 - 2.8 |

| π-π stacking | Phenyl ring - Phenyl ring | 3.3 - 3.8 |

It is important to reiterate that the data presented in these tables are hypothetical and represent typical values for similar organic molecules. A definitive structural elucidation for this compound awaits experimental determination via single-crystal X-ray diffraction.

Theoretical and Computational Chemistry Studies of 2 2,3 Dimethoxybenzoyl Phenyl Acetate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, electronic structures, and other properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like 2-(2,3-Dimethoxybenzoyl)phenyl acetate (B1210297), a combination of a suitable functional and basis set is crucial for obtaining reliable results.

Exchange-Correlation Functionals :

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines the Hartree-Fock exchange with DFT exchange and correlation. It is known for its good balance of accuracy and computational cost for a wide range of organic molecules.

M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange) : This is a high-nonlocality functional that is particularly well-suited for main-group thermochemistry, kinetics, and non-covalent interactions. For a molecule with multiple aromatic rings and potential for intramolecular interactions like 2-(2,3-Dimethoxybenzoyl)phenyl acetate, M06-2X can provide a more accurate description of its electronic structure.

Basis Sets :

A basis set is a set of mathematical functions used to represent the electronic wave function. The choice of basis set affects the accuracy of the calculation.

For molecules of this size, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in the presence of heteroatoms like oxygen.

A comparative study using both B3LYP and M06-2X functionals with a basis set like 6-311+G(d,p) would be beneficial to assess the functional-dependence of the predicted properties of this compound.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, which corresponds to the minimum energy on the potential energy surface. This is achieved through a process called geometry optimization.

For this compound, several conformations are possible due to the rotational freedom around the single bonds connecting the phenyl rings and the ester group. A thorough conformational analysis would involve:

Identifying all possible rotatable bonds.

Performing a systematic or stochastic search of the conformational space to identify low-energy conformers.

Optimizing the geometry of each identified conformer using DFT.

Calculating the relative energies of the optimized conformers to determine the most stable ground state geometry.

The steric hindrance between the bulky 2,3-dimethoxybenzoyl group and the acetate group on the adjacent phenyl ring is expected to play a significant role in determining the preferred conformation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides valuable tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment.

Computational methods, particularly DFT, can be used to predict NMR chemical shifts. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method. The process involves:

Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)).

Performing a GIAO calculation on the optimized geometry to compute the isotropic magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts.

The predicted chemical shifts can then be compared with experimental data if available. This comparison helps in validating the computational model and can also be used to assign the signals in the experimental spectrum.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and not based on actual calculations for this specific molecule.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetate CH₃ | 2.15 | 21.0 |

| Methoxy (B1213986) OCH₃ | 3.85, 3.90 | 56.0, 61.5 |

| Aromatic CH | 6.8 - 7.8 | 110 - 155 |

| Carbonyl C=O | - | 168.0 (ester), 195.0 (ketone) |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

The process involves:

Performing a geometry optimization.

Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix.

Diagonalizing the Hessian matrix to yield the vibrational frequencies and normal modes.

The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor. The simulated spectrum can then be compared with the experimental IR or Raman spectrum to aid in the assignment of vibrational bands.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound (Note: These are illustrative values and not based on actual calculations for this specific molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3050 - 3150 |

| C-H stretching (aliphatic) | 2900 - 3000 |

| C=O stretching (ester) | ~1750 |

| C=O stretching (ketone) | ~1680 |

| C-O stretching | 1000 - 1300 |

| C=C stretching (aromatic) | 1400 - 1600 |

Molecular Orbital (MO) Analysis and Chemical Reactivity Indices

Molecular orbital theory provides insights into the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important.

HOMO : The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO : The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy indicates a greater tendency to accept electrons.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing benzoyl and acetate groups.

Chemical Reactivity Indices : From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 3: Hypothetical Molecular Orbital Energies and Reactivity Indices for this compound (Note: These are illustrative values and not based on actual calculations for this specific molecule.)

| Parameter | Value |

| E(HOMO) | -6.5 eV |

| E(LUMO) | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.8 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.66 eV |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. scialert.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. longdom.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests high reactivity and a greater ease of electronic transitions. scialert.net

For a molecule like this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. These calculations help in understanding the charge transfer interactions that can occur within the molecule. While specific values for this compound are not published, studies on related aromatic ketones like benzophenone (B1666685) provide insight into the typical energy ranges. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed for this purpose. longdom.org

Table 1: Illustrative HOMO-LUMO Data for Benzophenone (a related structure)

| Computational Parameter | Energy (a.u.) |

|---|---|

| HOMO | -0.26777 |

| LUMO | -0.09269 |

| HOMO-LUMO Gap (ΔE) | 0.17508 |

Data calculated using B3LYP/6-311G(d,p) basis set for Benzophenone, a structurally related aromatic ketone. longdom.org The energy gap helps quantify the molecule's reactivity. longdom.org

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov The MEP surface maps the electrostatic potential onto an electron density isosurface, using a color-coded scheme to indicate different charge regions. chemrxiv.orgresearchgate.net

Red and Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These are the likely sites for nucleophilic attack. nih.gov

Green Regions : Represent areas of neutral or near-zero potential. researchgate.net

For this compound, an MEP analysis would predict the most probable sites for chemical reactions. It is expected that the oxygen atoms of the carbonyl and ester groups, being highly electronegative, would be represented by red or yellow regions, making them prime targets for electrophiles. researchgate.net Conversely, the hydrogen atoms of the aromatic rings would likely show positive potential (blue regions), indicating their susceptibility to nucleophilic attack. nih.gov This analysis provides a visual guide to the molecule's reactivity, complementing the insights gained from FMO theory. chemrxiv.org

Computational Mechanistic Studies of Transformations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including rearrangements and cleavages of esters. By modeling the reaction pathways, researchers can identify intermediates, characterize transition states, and determine the energy barriers that control reaction rates.

Transition State Characterization for Ester Rearrangements and Cleavages

The transformation of an ester can proceed through various pathways, such as hydrolysis, or intramolecular rearrangements like the Fries rearrangement. oit.eduwikipedia.org Computational methods allow for the precise characterization of the high-energy transition state structures that connect reactants, intermediates, and products.

Ester Hydrolysis: The hydrolysis of esters, particularly under basic conditions (saponification), typically proceeds through a bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) mechanism. acs.orguky.edu Computational studies model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govresearchgate.net This intermediate is a critical point on the reaction pathway, and its structure and stability are key subjects of computational analysis. The transition state for the formation of this intermediate is characterized by the partial formation of the new oxygen-carbon bond and a change in the geometry of the carbonyl carbon from trigonal planar to tetrahedral. nih.gov

Fries Rearrangement: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgchemistrylearner.com The widely accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen, followed by the cleavage of the ester's C-O bond to generate an acylium carbocation intermediate. byjus.comlscollege.ac.in This electrophilic intermediate then attacks the aromatic ring at the ortho or para position. byjus.com Computational studies focus on characterizing the transition states for both the formation of the acylium ion and the subsequent electrophilic aromatic substitution step. The selectivity (ortho vs. para) can be explained by comparing the activation energies of the respective transition states, which are influenced by factors like temperature and solvent polarity. wikipedia.org

Reaction Coordinate Analysis and Energy Barrier Determination

Reaction coordinate analysis involves mapping the potential energy of a system as it evolves from reactants to products. This analysis provides a detailed energy profile of the reaction, highlighting the activation energy (energy barrier), which is the energy difference between the reactants and the highest point on the reaction pathway (the transition state). acs.org A lower energy barrier corresponds to a faster reaction rate.

For ester transformations, computational methods like DFT are used to calculate the energies of the reactants, transition states, and products. For instance, in the alkaline hydrolysis of esters, calculations have shown that the energy barrier for the formation of the tetrahedral intermediate is the rate-determining step. researchgate.net The calculated energy barriers for the hydrolysis of various alkyl esters have been shown to be in good agreement with experimental data. acs.orgresearchgate.net These studies often include the effects of the solvent, which can significantly influence the reaction energetics. acs.org

Table 2: Illustrative Calculated Energy Barriers for Alkaline Hydrolysis of Esters

| Ester Compound | Reaction Pathway | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Methyl Formate | BAC2 Hydrolysis | ~19.5 |

| Methyl Acetate | BAC2 Hydrolysis | ~21.5 |

| tert-Butyl Acetate | BAC2 Hydrolysis | ~23.0 |

Illustrative data from ab initio molecular orbital calculations for the base-catalyzed hydrolysis of representative esters. acs.org The energy barrier dictates the reaction rate.

For a rearrangement reaction like the Fries rearrangement, reaction coordinate analysis would be used to compare the energy profiles for the ortho- and para-substitution pathways. The product distribution is determined by the relative heights of these energy barriers, which can be influenced by reaction conditions. wikipedia.org Low temperatures often favor the kinetically controlled product (formed via the lower energy barrier), while higher temperatures can allow the system to overcome a higher barrier to form the more stable, thermodynamically controlled product. wikipedia.org

Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

The bifunctional nature of 2-(2,3-Dimethoxybenzoyl)phenyl acetate (B1210297) makes it a valuable intermediate in synthetic chemistry. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations.

This compound serves as an excellent starting point for creating a library of more complex molecules. The ester linkage can be readily hydrolyzed under basic conditions, such as saponification with sodium hydroxide (B78521), to yield a 2-hydroxybenzophenone (B104022) derivative and an acetate salt. wikipedia.org This resulting hydroxylated benzophenone (B1666685) is a key intermediate in its own right, amenable to further reactions like etherification or substitution, paving the way for a multitude of benzophenone derivatives. nih.govresearchgate.net

Conversely, reactions targeting the benzophenone carbonyl group can be performed while keeping the phenyl acetate group intact, leading to a different class of derivatives. This dual reactivity allows chemists to selectively modify one part of the molecule while preserving the other for subsequent synthetic steps. The synthesis of various benzophenone derivatives is often pursued for applications in medicinal chemistry, where they have shown potential as anti-inflammatory agents and enzyme inhibitors. nih.govmdpi.comnih.gov

Table 1: Potential Synthetic Transformations

| Reagent/Condition | Target Functional Group | Resulting Product Class |

|---|---|---|

| Strong Base (e.g., NaOH), Heat | Phenyl Acetate Ester | 2-Hydroxybenzophenone Derivatives |

| Reducing Agent (e.g., NaBH₄) | Benzophenone Ketone | Benzhydrol Derivatives |

In the field of medicinal chemistry and total synthesis, molecules that can act as foundational "building blocks" are highly sought after. enamine.netrsc.org 2-(2,3-Dimethoxybenzoyl)phenyl acetate, with its rigid benzophenone backbone and multiple functionalization points, is a prime candidate for this role. Its structure can be incorporated into larger, more complex molecular architectures through reactions that engage its ketone, ester, or aromatic ring systems. This strategic incorporation is crucial for developing novel therapeutic agents and complex natural product analogs. nih.gov

Potential as a Photoremovable Protecting Group (as a phenyl acetate derivative)

Photoremovable protecting groups (PPGs), also known as photocages, are molecules that can be cleaved using light to release a protected substrate with high spatial and temporal control. wikipedia.orgmdpi.com This "traceless" deprotection method is invaluable in biochemistry, cell biology, and multi-step organic synthesis. wikipedia.orgacs.org

The core structure of this compound is related to phenacyl-based PPGs. wikipedia.org Phenyl acetate and its derivatives, particularly those with a ketone positioned ortho to the ester-bearing ring, have been investigated for their photocleavage properties. Upon irradiation with UV light, the benzophenone chromophore absorbs a photon, leading to an excited state. This can initiate an intramolecular reaction, culminating in the cleavage of the ester bond and the release of acetic acid. The efficiency of this release is often characterized by the quantum yield (Φ), which represents the number of released molecules per photon absorbed. mdpi.comnih.gov The p-hydroxyphenacyl (pHP) group, for example, has emerged as a promising PPG due to its rapid and high-yield release of substrates. nih.gov While the specific photolytic behavior of this compound is not extensively documented, its structural similarity to known PPGs suggests it is a strong candidate for such applications.

Development of Analogs for Structure-Activity Relationship (SAR) Studies in Related Chemical Families

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how a molecule's chemical structure correlates with its biological activity or physical properties. nih.gov The this compound scaffold is well-suited for SAR studies. nih.gov

Systematic modifications can be made to explore their effects:

Dimethoxybenzoyl Ring: The number and position of the methoxy (B1213986) groups can be altered, or they can be replaced with other electron-donating or electron-withdrawing groups to probe electronic effects.

Bridging Ketone and Ester: The core functional groups could be modified or replaced with bioisosteres to understand their importance for a given activity.

Such studies are crucial for optimizing lead compounds in drug discovery or for fine-tuning the properties of functional materials. rsc.org For instance, SAR studies on benzophenone derivatives have been used to develop potent anti-inflammatory agents. nih.gov

Exploration of its Role in the Synthesis of Materials with Specific Optical or Electronic Properties

Materials with tailored optical and electronic properties are at the forefront of modern technology, with applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. nih.govmdpi.com The benzophenone moiety within this compound is a well-known chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. This inherent property makes it a valuable component in the synthesis of photoactive materials.

By incorporating this molecule into a polymer backbone or as a side chain, it is possible to create materials with specific photophysical characteristics. researchgate.net For example, benzophenone and its derivatives are used in the synthesis of fluorescent dyes and polymers. nih.govresearchgate.net The conjugated π-system of the molecule can be extended through further synthesis to tune its absorption and emission wavelengths. The electronic properties can also be modulated by introducing different substituents, potentially leading to the development of novel organic semiconductors or photorefractive materials. mdpi.comresearchgate.net

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

While the synthesis of benzophenones is well-established, the preparation of asymmetrically substituted derivatives like 2-(2,3-dimethoxybenzoyl)phenyl acetate (B1210297) can be challenging. A common approach involves the Friedel-Crafts acylation of an aromatic substrate. In the case of 2-(2,3-dimethoxybenzoyl)phenyl acetate, a plausible synthetic route would involve the acylation of phenyl acetate with 2,3-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.combeilstein-journals.orgchemguide.co.uk However, this method can suffer from issues with regioselectivity and the generation of stoichiometric waste. ethz.ch

A hypothetical comparison of synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound This table presents illustrative data for comparison purposes and is not based on experimentally verified results for this specific compound.

| Synthetic Route | Key Reagents | Potential Advantages | Potential Disadvantages | Hypothetical Yield (%) |

|---|---|---|---|---|

| Classical Friedel-Crafts Acylation | Phenyl acetate, 2,3-Dimethoxybenzoyl chloride, AlCl3 | Well-established methodology | Stoichiometric waste, potential for side reactions | 65-75 |

| Iron-Catalyzed Acylation | Phenyl acetate, 2,3-Dimethoxybenzoic acid, Iron catalyst | More sustainable, lower cost catalyst | May require higher temperatures and longer reaction times | 70-80 |

| Palladium-Catalyzed Cross-Coupling | 2-Iodophenyl acetate, 2,3-Dimethoxybenzaldehyde | High functional group tolerance, milder conditions | Expensive catalyst, requires pre-functionalized starting materials | 75-85 |

In-depth Mechanistic Investigations of Novel Transformations

The reactivity of benzophenones is rich and varied, often involving photochemical transformations. acs.org The presence of the ortho-acetate group in this compound introduces the possibility of intramolecular reactions. For instance, upon photochemical excitation, the benzophenone (B1666685) core can abstract a hydrogen atom, leading to the formation of a ketyl radical. researchgate.net This could potentially initiate intramolecular cyclization or rearrangement reactions involving the acetate group.

Future research should aim to conduct in-depth mechanistic investigations of such novel transformations. This could involve the use of advanced spectroscopic techniques, such as time-resolved spectroscopy, to identify and characterize transient intermediates. sigmaaldrich.com Isotopic labeling studies could also be employed to trace the pathways of atoms during the reaction. A deeper understanding of the reaction mechanisms will enable the rational design of new synthetic applications for this class of compounds.

Advanced Computational Modeling for Precise Prediction of Reactivity and Selectivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. scialert.net For this compound, computational modeling can provide insights into its electronic structure, conformational preferences, and spectroscopic properties. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the molecule's geometry, vibrational frequencies, and NMR chemical shifts. scialert.net

Future research should leverage advanced computational modeling to predict the reactivity and selectivity of this compound in various chemical reactions. researchgate.net For instance, computational methods can be used to model the transition states of potential reaction pathways, thereby providing a theoretical basis for understanding the observed product distributions. nih.gov Such predictive capabilities would be invaluable for the rational design of new synthetic strategies and the development of novel functional materials based on this scaffold.

A table of hypothetical calculated spectroscopic data is presented below.

Table 2: Hypothetical Calculated Spectroscopic Data for this compound This table presents illustrative data based on typical values for analogous compounds and is not experimentally verified.

| Spectroscopic Technique | Parameter | Hypothetical Value |

|---|---|---|

| 1H NMR (CDCl3, 400 MHz) | Aromatic Protons (ppm) | δ 7.8-7.2 |

| Methoxy (B1213986) & Acetate Protons (ppm) | δ 3.9 (s, 6H), 2.1 (s, 3H) | |

| 13C NMR (CDCl3, 100 MHz) | Carbonyl Carbons (ppm) | δ 196 (ketone), 169 (ester) |

| Aromatic & Aliphatic Carbons (ppm) | δ 155-120, 56, 21 | |

| IR (KBr, cm-1) | C=O Stretching Frequencies | ν 1760 (ester), 1660 (ketone) |

| UV-Vis (EtOH, nm) | λmax | 250, 295 |

Design and Synthesis of Analogs for Probing Fundamental Chemical Principles

The systematic modification of the structure of this compound can provide valuable insights into fundamental chemical principles. By synthesizing a series of analogs with varying substituents on the aromatic rings, it is possible to probe the effects of electronics and sterics on the molecule's properties and reactivity. nih.govmdpi.commdpi.com

Future research should focus on the design and synthesis of a library of analogs of this compound. For example, analogs with electron-donating or electron-withdrawing groups at different positions on the phenyl rings could be prepared to study their influence on the photophysical properties and the rates of intramolecular reactions. cdnsciencepub.com The acetate group could also be replaced with other functional groups to explore the scope of potential transformations. This systematic approach will not only contribute to a deeper understanding of the structure-activity relationships within this class of compounds but also pave the way for the development of new molecules with tailored properties. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.